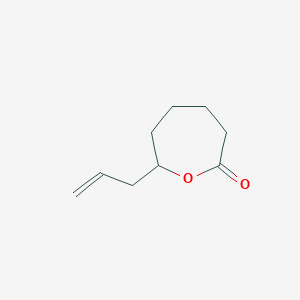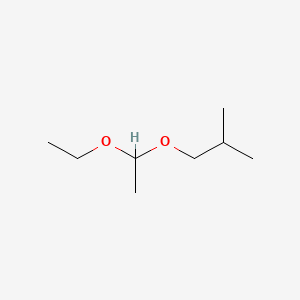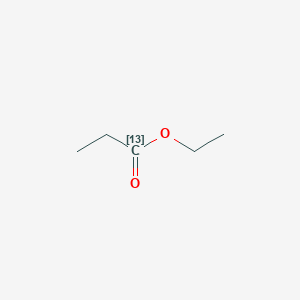
beta-D-Glucose-1-C-d pentaacetate
Übersicht
Beschreibung
Beta-D-Glucose-1-C-d pentaacetate: is a derivative of glucose, a simple sugar that is a fundamental building block in biochemistry. This compound is characterized by the substitution of hydrogen atoms in glucose with acetyl groups, resulting in a molecule with the chemical formula C16H21O11 . It is commonly used in various biochemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-Glucose-1-C-d pentaacetate can be synthesized through the acetylation of glucose. This process involves reacting glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of acetic anhydride to a glucose solution, with careful control of reaction parameters to ensure high yield and purity . The product is then purified through recrystallization from ethanol or methanol .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Glucose-1-C-d pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield glucose and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form gluconic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Glucose and acetic acid.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucose-1-C-d pentaacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which beta-D-Glucose-1-C-d pentaacetate exerts its effects involves the interaction of its acetyl groups with various molecular targets. In biological systems, the compound can stimulate insulin release by interacting with pancreatic islets . The acetyl groups can also undergo hydrolysis, releasing glucose, which then participates in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Glucose pentaacetate: Similar structure but different stereochemistry, leading to different reactivity and applications.
Beta-D-Galactose pentaacetate: Similar acetylation pattern but derived from galactose instead of glucose.
Uniqueness: Beta-D-Glucose-1-C-d pentaacetate is unique due to its specific acetylation pattern and the presence of deuterium, which makes it useful in isotopic labeling studies . Its ability to stimulate insulin release and its applications in biodegradable polymer production also set it apart from similar compounds .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy-6-deuteriooxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i16D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-YVHAHNBJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481738 | |
| Record name | 1,2,3,4,6-Penta-O-acetyl-beta-D-(C~1~-~2~H)glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73485-90-2 | |
| Record name | 1,2,3,4,6-Penta-O-acetyl-beta-D-(C~1~-~2~H)glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















